molecular formula C8H14N4 B2641059 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine CAS No. 1225218-71-2

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine

Cat. No. B2641059
CAS RN: 1225218-71-2
M. Wt: 166.228
InChI Key: ITPGEBNEESCNKC-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a chemical compound that belongs to the class of triazole-containing compounds. It has gained significant attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Drug Discovery Studies

1,2,4-Triazole-containing scaffolds, such as “4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Antimicrobial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Anticancer Activities

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known . These compounds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

PET/SPECT Imaging

Based on aromatic enzyme inhibitors (AIs), imaging agents for PET/SPECT research have been developed .

Synthesis of Heterocyclic Compounds

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Cytotoxic Activities

The resulting findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines .

Mechanism of Action

properties

IUPAC Name

4-(1,2,4-triazol-4-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-6-10-11-7-12/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPGEBNEESCNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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